(rac,anti)-4-Deschloro-sertraline

Description

BenchChem offers high-quality (rac,anti)-4-Deschloro-sertraline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (rac,anti)-4-Deschloro-sertraline including the price, delivery time, and more detailed information at info@benchchem.com.

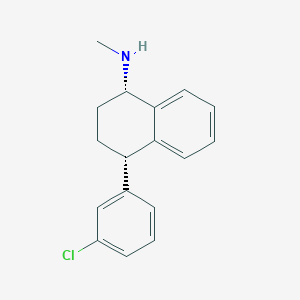

Structure

3D Structure

Properties

Molecular Formula |

C17H18ClN |

|---|---|

Molecular Weight |

271.8 g/mol |

IUPAC Name |

(1S,4S)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C17H18ClN/c1-19-17-10-9-14(12-5-4-6-13(18)11-12)15-7-2-3-8-16(15)17/h2-8,11,14,17,19H,9-10H2,1H3/t14-,17-/m0/s1 |

InChI Key |

YJAOPSLTDASVEU-YOEHRIQHSA-N |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=CC=C3)Cl |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(rac,anti)-4-Deschloro-sertraline chemical structure and properties

An In-depth Technical Guide to (rac,anti)-4-Deschloro-sertraline

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (rac,anti)-4-Deschloro-sertraline, a critical analog and impurity of the widely prescribed antidepressant, sertraline. The information presented herein is curated to support research, development, and quality control activities by detailing the compound's chemical structure, properties, synthesis, and analytical methodologies.

Introduction and Significance

(rac,anti)-4-Deschloro-sertraline is a tetraline derivative and a close structural analog of sertraline, a selective serotonin reuptake inhibitor (SSRI).[1] Its primary significance in the pharmaceutical industry lies in its status as a process-related impurity and reference standard in the manufacturing of sertraline. The "deschloro" prefix indicates the absence of a chlorine atom at the 4-position of the phenyl ring, which is present in the parent sertraline molecule. Understanding the profile of this compound is essential for ensuring the purity, safety, and efficacy of sertraline drug products.

The stereochemical descriptors are crucial:

-

rac : Denotes a racemic mixture, meaning it contains equal amounts of both enantiomers.

-

anti : Describes the trans relationship between the N-methylaminopropyl group at position 1 and the chlorophenyl group at position 4 of the tetraline ring system. This is in contrast to the therapeutically active cis (or syn) isomer of sertraline.

In drug development, the characterization and control of such impurities are mandated by regulatory agencies. Therefore, a thorough understanding of (rac,anti)-4-Deschloro-sertraline is vital for chemists and analysts working on sertraline-related projects.

Chemical Structure and Properties

The precise chemical identity of a reference standard is fundamental to its use. (rac,anti)-4-Deschloro-sertraline is systematically named (1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (and its enantiomer).[1][2]

Structural Comparison

The structural relationship between sertraline and (rac,anti)-4-Deschloro-sertraline is best illustrated with a diagram. Sertraline possesses two chlorine atoms on the phenyl ring at positions 3 and 4, whereas this analog has only one at the 3-position.

Caption: Structural relationship between Sertraline and its deschloro analog.

Physicochemical Properties

Quantitative data for (rac,anti)-4-Deschloro-sertraline is summarized below. This information is critical for the design of analytical methods and for understanding its behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C17H18ClN | [1][2] |

| Molecular Weight | 271.78 g/mol | [1][2] |

| IUPAC Name | (1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | [1] |

| Synonyms | Sertraline Impurity D (EP), (rac,anti)-4-Deschloro-sertraline | [3] |

| Appearance | Neat / Off-White Solid | [1][4] |

| SMILES | CN[C@H]1CCc2ccccc21 | [1] |

| InChI Key | YJAOPSLTDASVEU-YOEHRIQHSA-N | [1] |

Synthesis and Formation

(rac,anti)-4-Deschloro-sertraline is typically formed as a byproduct during the synthesis of sertraline. Its formation can arise from impurities present in the starting materials or from side reactions. The core synthesis of sertraline involves the condensation of a tetralone intermediate with methylamine, followed by reduction.[5][6]

A plausible synthetic route leading to both sertraline and its deschloro-analog involves:

-

Friedel-Crafts acylation: Reaction of a substituted benzoyl chloride with benzene to form the tetralone backbone. If the starting material contains monochlorobenzoyl chloride in addition to dichlorobenzoyl chloride, the corresponding monochloro-tetralone will be formed.

-

Condensation: The resulting tetralone (or mixture of tetralones) is reacted with methylamine to form a Schiff base (imine).[5]

-

Reduction: Catalytic hydrogenation of the imine yields the amine. This step is often stereoselective, but can produce a mixture of diastereomers (cis and trans/anti).[7]

The presence of 3-chlorophenyl starting materials instead of 3,4-dichlorophenyl precursors is the most direct cause for the generation of deschloro impurities.

Pharmacological Profile

While sertraline is a potent and selective serotonin reuptake inhibitor (SSRI), its pharmacological activity is highly dependent on its specific chemical structure and stereochemistry.[8][9] Sertraline's therapeutic effect is primarily attributed to the (1S, 4S)-cis-enantiomer.

The pharmacological activity of (rac,anti)-4-Deschloro-sertraline is not well-characterized in publicly available literature, which is common for process impurities. However, based on structure-activity relationships of sertraline and its analogs, it can be inferred that:

-

The deschloro modification (removal of the 4-chloro group) would likely alter the binding affinity for the serotonin transporter (SERT).

-

The anti (trans) stereochemistry significantly reduces the inhibitory activity at SERT compared to the cis isomer. The active conformation of sertraline fits into the transporter in a cis configuration.

Therefore, (rac,anti)-4-Deschloro-sertraline is expected to have negligible pharmacological activity as an SSRI compared to sertraline itself.[10] Its primary relevance remains as a marker of manufacturing process control and final drug substance purity.

Analytical Methodologies and Protocols

The detection and quantification of (rac,anti)-4-Deschloro-sertraline as an impurity in sertraline hydrochloride is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed.[11]

Representative UHPLC Protocol for Impurity Profiling

This protocol is a representative example based on established methods for analyzing sertraline and its related compounds.[12][13]

Objective: To separate (rac,anti)-4-Deschloro-sertraline from sertraline and other related impurities.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of (rac,anti)-4-Deschloro-sertraline reference standard in a suitable diluent (e.g., methanol or acetonitrile/water mixture).

-

Prepare a stock solution of the Sertraline HCl active pharmaceutical ingredient (API) at a high concentration (e.g., 5 mg/mL) in the same diluent.

-

Create a spiked sample by adding a known amount of the impurity stock to the API solution to verify peak identification and resolution.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the peaks based on their retention times relative to the main sertraline peak. Impurity peaks are often reported by their Relative Retention Time (RRT).

-

Quantify the impurity using an external standard method or by area percent normalization, assuming a response factor of 1.0 if a reference standard is not available (though not ideal for regulatory filings).

-

Analytical Workflow Diagram

Caption: General workflow for the UHPLC analysis of sertraline impurities.

Conclusion

(rac,anti)-4-Deschloro-sertraline is a chemically significant analog of sertraline, primarily relevant as a process impurity in pharmaceutical manufacturing. Its structure, defined by a single chlorine atom and trans stereochemistry, renders it pharmacologically distinct from the active cis-sertraline isomer. Effective control and quantification of this and other impurities are paramount for ensuring the quality and safety of the final drug product. The analytical methods outlined in this guide, particularly reverse-phase HPLC/UHPLC, provide a robust framework for researchers and quality control professionals to monitor and control the purity of sertraline.

References

-

Allmpus. (n.d.). Sertraline EP Impurity A / Sertraline BP Impurity A / Sertraline USP Related Compound A. Retrieved from [Link]

-

Prajapati, T., et al. (2016). Synthesis, Characterization, Identification and Quantification of Sertraline Hydrochloride Related Impurities. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11). Retrieved from [Link]

-

Nowik, W., et al. (2022). New TLC Method Combined with Densitometry for Determination of Sertraline and Fluoxetine in Pharmaceutical Preparations. Molecules, 27(20), 6927. Retrieved from [Link]

-

Reyes-Reyes, M. L., et al. (2015). UHPLC Determination of Enantiomeric Purity of Sertraline in the Presence of its Production Impurities. Journal of Chromatographic Science, 53(5), 722-729. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of N-Nitroso-Sertraline in Drug Substance and Tablet Using LC-MS/MS. Retrieved from [Link]

-

Stoyanova, A., et al. (2017). A UHPLC METHOD FOR SERTRALINE DETERMINATION. Journal of IMAB, 23(4), 1785-1789. Retrieved from [Link]

- Google Patents. (2007). WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine.

-

PubChem. (n.d.). (1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-DESCHLOROSERTRALINE, CIS-(+/-)-. Retrieved from [Link]

-

Taber, G. P., et al. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine... Organic Process Research & Development, 8(3), 385–388. Retrieved from [Link]

-

Koe, B. K., et al. (1989). Synthesis of 1-14C-(1S, 4S)-N-methyl-4-(3,4-dichlophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine L-mandelate. Journal of Labelled Compounds and Radiopharmaceuticals, 27(5), 529-535. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Improved industrial synthesis of antidepressant sertraline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro naphthalene amine (sertraline). Retrieved from [Link]

-

INCHEM. (n.d.). Sertraline (PIM 177). Retrieved from [Link]

-

Government of Canada. (2020). Product Monograph - Sertraline. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sertraline Hydrochloride?. Retrieved from [Link]

-

Murdoch, D., & McTavish, D. (1992). Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs, 44(4), 604-624. Retrieved from [Link]

-

TANZ JOURNAL. (2024). Zoloft (Sertraline): Mechanism, Clinical Applications and Production Strategy. Retrieved from [Link]

Sources

- 1. (rac,anti)-4-Deschloro-sertraline | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. datapdf.com [datapdf.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine - Google Patents [patents.google.com]

- 8. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 9. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. A UHPLC METHOD FOR SERTRALINE DETERMINATION [journal-imab-bg.org]

Technical Guide: (rac,anti)-4-Deschloro-sertraline & CAS 871838-58-3 Analog

The following technical guide is structured to provide a comprehensive analysis of (rac,anti)-4-Deschloro-sertraline and its relationship to the specific CAS number 871838-58-3 .

Advanced Impurity Profiling and Synthetic Methodology for Sertraline Analogs

Executive Summary & Chemical Identity

Target Analyte: (rac,anti)-4-Deschloro-sertraline Related Standard: CAS 871838-58-3 (Corresponds to the cis-(1S,4S) isomer) Drug Class: Selective Serotonin Reuptake Inhibitor (SSRI) Impurity / Analog

This guide addresses the structural, synthetic, and pharmacological characteristics of the 4-deschloro analog of sertraline . In drug development and quality control, this compound is a critical impurity (often designated as Sertraline Impurity D in pharmacopeial contexts).

Stereochemical Clarification (Critical)

A distinct contradiction exists in commercial cataloging between the chemical name and CAS registry numbers for this analog. Researchers must validate stereochemistry via NMR rather than relying solely on CAS descriptors.

| Feature | (rac,anti)-4-Deschloro-sertraline | CAS 871838-58-3 |

| Stereochemistry | Trans relationship between C1-Amine and C4-Phenyl. | Cis relationship (Analogous to Sertraline).[1][2][3][4] |

| Configuration | Racemic mixture of (1S,4R) and (1R,4S). | Specifically (1S,4S) [Enantiopure]. |

| Role | Diastereomeric Impurity / Metabolite.[5] | Direct Dechlorinated Analog of API. |

| Key NMR Signal |

Note: This guide focuses on the (rac,anti) diastereomer as requested, while referencing the CAS 871838-58-3 cis-analog for comparative synthesis.

Chemical Synthesis & Production Strategy

The synthesis of 4-deschloro sertraline analogs follows the Tetralone-Imine-Amine route. The critical divergence point for stereochemical control (anti vs. cis) is the reduction of the intermediate imine.

Retrosynthetic Analysis

The molecule is disassembled into 4-(3-chlorophenyl)-1-tetralone and methylamine . The absence of the chlorine at the para-position (relative to the phenyl ring attachment) distinguishes this from the standard sertraline starting material.

Step-by-Step Synthesis Protocol

Phase 1: Formation of the Schiff Base (Imine)

Objective: Condensation of tetralone with methylamine.

-

Reagents: 4-(3-Chlorophenyl)-1-tetralone (1.0 eq), Monomethylamine (gas or solution in EtOH, 5.0 eq), TiCl

(0.5 eq, Lewis Acid Catalyst). -

Solvent: Toluene or Dry THF.

-

Procedure:

-

Dissolve tetralone in toluene under N

atmosphere. -

Cool to 0°C and slowly add TiCl

(Caution: Exothermic). -

Add methylamine and allow to warm to room temperature.

-

Stir for 12–18 hours. Monitor by HPLC for disappearance of ketone.

-

Workup: Filter off Titanium salts through Celite. Concentrate filtrate to yield the crude imine (N-[4-(3-chlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine).

-

Phase 2: Stereoselective Reduction (The Anti-Selective Route)

Objective: Reduction of the imine to the amine.[6]

-

For Cis (Sertraline-like): Catalytic hydrogenation (Pd/C, H

) typically favors the cis isomer. -

For Anti (Target): Hydride reduction under thermodynamic control or bulky hydride attack often enriches the trans (anti) isomer.

Protocol for (rac,anti)-Enrichment:

-

Reagents: Crude Imine, NaBH

(Sodium Borohydride) or LiAlH -

Solvent: Methanol (for NaBH

) or THF (for LiAlH -

Procedure:

-

Dissolve crude imine in MeOH at 0°C.

-

Add NaBH

(2.0 eq) portion-wise. -

Critical Step: Allow the reaction to warm to room temperature and stir for 24 hours. (Prolonged stirring allows thermodynamic equilibration which may favor the trans isomer depending on steric bulk).

-

Quench with 1N HCl. Extract with Ethyl Acetate.

-

Purification: The crude product is a mixture of cis and trans.

-

Phase 3: Purification and Resolution

The anti isomer is separated from the cis isomer via fractional crystallization of the Hydrochloride salt.

-

Dissolve crude free base in Ethanol.

-

Add HCl gas or conc. HCl/Ether.

-

Crystallization: The cis-isomer HCl salt is typically less soluble in ethanol/ether mixtures. Filter the precipitate (Cis). The filtrate is enriched in the (rac,anti) isomer.

-

Evaporate filtrate and recrystallize from Isopropanol/Hexane to isolate the (rac,anti)-4-Deschloro-sertraline HCl.

Visualization of Chemical Pathways

Diagram 1: Synthetic Workflow & Stereochemical Divergence

Caption: Divergent synthesis pathways for Cis (Sertraline-like) and Anti (Impurity) isomers.

Analytical Characterization (Self-Validating Protocol)

To distinguish the (rac,anti) analog from the CAS 871838-58-3 (cis) standard, 1H-NMR spectroscopy is the definitive method.

NMR Coupling Constants ( NMR, 400 MHz, CDCl )

The conformation of the tetralin ring dictates the coupling between the proton at C1 (H-1) and the adjacent methylene protons at C2.

| Isomer | Conformation | H-1 Signal Multiplicity | Coupling Constant ( |

| Cis (Sertraline-like) | Phenyl (C4) and Amine (C1) are pseudo-equatorial/pseudo-axial. | Broad singlet or doublet | Small ( |

| Anti (Trans) | Phenyl (C4) and Amine (C1) can adopt trans-diaxial orientation. | Doublet of doublets | Large ( |

Validation Check: If your synthesized product shows a narrow doublet at

HPLC Retention Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).

-

Observation: The anti diastereomer typically elutes before the cis isomer due to differences in polarity and solvophobic interactions, though this depends heavily on the specific column chemistry.

Pharmacological Implications & SAR[5][6][8]

Understanding the "Deschloro" modification provides insight into the Structure-Activity Relationship (SAR) of the Sertraline scaffold.

Binding Affinity (SERT vs. NET)

-

Chlorine Removal: The removal of the 4-Cl (para) substituent generally reduces affinity for the Serotonin Transporter (SERT) compared to the parent Sertraline (3,4-dichloro). The 3,4-dichloro substitution is optimized for filling the hydrophobic pocket of the transporter.

-

Stereochemistry (Anti vs. Cis):

-

Cis-(1S,4S): High affinity for SERT (Eutomer).

-

Anti-(1S,4R): Often exhibits reduced SERT selectivity and increased affinity for the Norepinephrine Transporter (NET). This "stereochemical switch" is common in aryl-tetralin amines.

-

Biological Pathway Diagram

Caption: Impact of dechlorination and stereochemistry on transporter selectivity.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13408707, 4-Deschlorosertraline. Retrieved from [Link]

-

Sertraline Stereochemistry: Welch, W. M., et al. (1984). Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins.[1] Journal of Medicinal Chemistry, 27(11), 1508–1515. (Fundamental SAR source for tetralin amines).

- Synthesis & Impurity Profiling:Vukics, K., et al. (2002). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 6(4), 543–546.

-

Regulatory Standards: European Pharmacopoeia (Ph. Eur.). Sertraline Hydrochloride Monograph: Impurity D (4-Deschloro analog).[3]

Sources

- 1. Sertraline hydrochloride, cis-(-)- [drugs.ncats.io]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Sertraline 3-Deschloro Impurity | 79646-00-7 | SynZeal [synzeal.com]

- 5. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6455736B1 - Process for preparation of pharmaceutically desired sertraline and sertraline analogs - Google Patents [patents.google.com]

Unveiling the Pharmacological Nuances of 4-Deschloro Sertraline Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a cornerstone in the treatment of major depressive disorder, owes its therapeutic efficacy to its potent and selective inhibition of the serotonin transporter (SERT). As a molecule with two chiral centers, sertraline exists as four distinct stereoisomers, with the (+)-cis-(1S, 4S) enantiomer being the clinically utilized form. During its synthesis, process-related impurities, including 4-deschloro sertraline analogues, can arise. These analogues, characterized by the absence of one of the two chlorine atoms on the phenyl ring, present a unique opportunity to probe the structure-activity relationships (SAR) governing sertraline's interaction with monoamine transporters. This in-depth technical guide provides a comprehensive analysis of the biological activity of the stereoisomers of 4-deschloro sertraline, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of Stereochemistry in Sertraline's Activity

Sertraline's pharmacological profile is intrinsically linked to its three-dimensional structure. The specific spatial arrangement of the methylamino and dichlorophenyl groups on the tetralin scaffold dictates its binding affinity and selectivity for the serotonin transporter (SERT). The therapeutically active (+)-cis-(1S, 4S)-sertraline is a potent and selective serotonin reuptake inhibitor (SSRI)[1][2]. The other stereoisomers, including the cis-(1R, 4R) enantiomer and the trans diastereomers, exhibit significantly different pharmacological properties[1][3].

The 4-deschloro analogues of sertraline, which can be formed as impurities during the manufacturing process, offer a compelling case study in SAR. These compounds exist as two main positional isomers: the 3-chloro and 4-chloro-phenyl analogues, each with its own set of four stereoisomers. Understanding the biological activity of these deschloro derivatives is not only crucial for impurity profiling and ensuring the quality of the active pharmaceutical ingredient (API), but it also provides a deeper understanding of the molecular determinants of sertraline's interaction with its target. The presence and position of the halogen atoms on the phenyl ring are known to be key determinants for the specificity of SSRIs for SERT[4].

Synthesis and Stereochemical Considerations

The synthesis of sertraline is a multi-step process that can inadvertently lead to the formation of deschloro impurities. These impurities, namely cis-(±)-4-(3 or 4-chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine, can arise during the hydrogenation steps of the synthesis. The separation and characterization of these stereoisomers are critical for a thorough understanding of their individual biological activities.

Diagram: Stereoisomers of 4-Deschloro Sertraline

Caption: Stereoisomers of 4-deschloro sertraline, categorized by the position of the single chlorine atom on the phenyl ring.

Pharmacological Profile of 4-Deschloro Sertraline Stereoisomers

While specific quantitative data for all stereoisomers of 4-deschloro sertraline is not extensively available in the public domain, the principles of SAR in the field of SSRIs allow for informed predictions and highlight the importance of empirical investigation.

Interaction with Monoamine Transporters (SERT, DAT, NET)

The primary therapeutic action of sertraline is its high-affinity binding to SERT, leading to the inhibition of serotonin reuptake[2]. It exhibits significantly lower affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET). The dichlorophenyl moiety of sertraline plays a crucial role in its potent and selective inhibition of SERT.

For the 4-deschloro analogues, the removal of one chlorine atom is expected to alter the electronic and steric properties of the phenyl ring, thereby influencing its interaction with the binding pockets of the monoamine transporters.

-

4-Chloro-phenyl Analogues : The presence of a chlorine atom at the 4-position of the phenyl ring is a common feature among several potent SSRIs. This suggests that the stereoisomers of the 4-chloro-phenyl analogue of sertraline, particularly the cis-(1S,4S) isomer, are likely to retain significant affinity for SERT. Compounds structurally similar to (1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are believed to function as selective serotonin reuptake inhibitors[5]. However, the absence of the second chlorine atom might lead to a reduction in potency compared to sertraline. The selectivity profile for DAT and NET would also require experimental determination.

-

3-Chloro-phenyl Analogues : The positioning of a halogen at the 3-position of the phenyl ring is less common in highly selective SSRIs. This structural change could potentially lead to a different pharmacological profile compared to the 4-chloro analogue and sertraline itself. It is plausible that the 3-chloro analogues may exhibit altered affinity and selectivity for SERT, DAT, and NET.

Table: Predicted and Known Biological Activities of Sertraline and its Analogues

| Compound | Stereoisomer | Predicted/Known SERT Affinity | Predicted/Known DAT Affinity | Predicted/Known NET Affinity |

| Sertraline | (+)-cis-(1S, 4S) | High | Low | Low |

| 4-Chloro-sertraline | cis-(1S,4S) | Moderate to High (Predicted) | Low (Predicted) | Low (Predicted) |

| 3-Chloro-sertraline | cis-(1S,4S) | Unknown | Unknown | Unknown |

Experimental Protocol: Radioligand Binding Assays

To empirically determine the binding affinities of the 4-deschloro sertraline stereoisomers, competitive radioligand binding assays are essential.

Objective: To determine the inhibition constants (Ki) of 4-deschloro sertraline stereoisomers for SERT, DAT, and NET.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing human SERT, DAT, or NET.

-

Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compound (4-deschloro sertraline stereoisomers).

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values (concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Diagram: Experimental Workflow for Binding Affinity Determination

Caption: A streamlined workflow for determining the binding affinities of test compounds to monoamine transporters.

In Vitro Functional Activity: Reuptake Inhibition

Beyond binding affinity, it is crucial to assess the functional activity of the 4-deschloro sertraline stereoisomers in inhibiting neurotransmitter reuptake.

Experimental Protocol: In Vitro Reuptake Assay

Objective: To determine the potency (IC50) of 4-deschloro sertraline stereoisomers in inhibiting serotonin, dopamine, and norepinephrine reuptake.

Methodology:

-

Cell Culture: Use cell lines stably expressing human SERT, DAT, or NET.

-

Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compounds.

-

Neurotransmitter Uptake: Add a radiolabeled neurotransmitter ([³H]5-HT, [³H]dopamine, or [³H]norepinephrine) and incubate for a short period.

-

Termination and Lysis: Stop the uptake reaction and lyse the cells.

-

Scintillation Counting: Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of the biological activities of the 4-deschloro sertraline stereoisomers with that of sertraline can provide valuable SAR insights:

-

Role of the 3- and 4-Position Chlorine Atoms: By comparing the potency and selectivity of the 3-chloro, 4-chloro, and 3,4-dichloro (sertraline) analogues, the specific contribution of each chlorine atom to the interaction with the transporter binding pocket can be elucidated.

-

Impact on Selectivity: The removal of a chlorine atom may alter the selectivity profile. For instance, a decrease in SERT affinity without a corresponding decrease in DAT or NET affinity would result in a less selective compound. Conversely, a selective loss of affinity for off-targets could lead to an improved side-effect profile.

-

Stereochemical Importance: The comparison of the cis and trans isomers within each deschloro series will further underscore the critical role of stereochemistry in determining the pharmacological activity of this class of compounds.

Metabolic Stability and Off-Target Effects

Sertraline is primarily metabolized via N-demethylation[1]. The metabolic fate of the 4-deschloro analogues would need to be investigated to understand their pharmacokinetic profiles. In vitro metabolism studies using human liver microsomes can provide initial insights into their metabolic stability and potential for drug-drug interactions.

Furthermore, screening for off-target activities at a broad range of receptors and enzymes is essential to identify any potential for unforeseen side effects.

Conclusion and Future Directions

The 4-deschloro sertraline stereoisomers represent a valuable set of molecular tools for dissecting the SAR of a clinically important antidepressant. While existing information suggests that the 4-chloro analogue may retain SSRI activity, a comprehensive pharmacological characterization is necessary to fully understand the biological consequences of removing a chlorine atom from the sertraline scaffold.

Future research should focus on the stereospecific synthesis of all 4-deschloro sertraline isomers and their detailed in vitro and in vivo evaluation. Such studies will not only contribute to a more complete understanding of the molecular pharmacology of sertraline but could also guide the design of novel SSRIs with improved efficacy and safety profiles. The elucidation of the crystal structure of SERT in complex with these analogues could provide the ultimate insight into the subtle yet critical role of halogen substitutions in ligand recognition and binding.

References

-

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine - PubChem. (URL: [Link])

-

(1RS,4RS)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine - PubChem. (URL: [Link])

-

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydron;chloride - PubChem. (URL: [Link])

-

Al-Shorbagy, A. R., & El-Sherbeny, M. A. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Journal of Pharmaceutical Sciences, 6(1), 1-17. (URL: [Link])

-

Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4435. (URL: [Link])

-

Singh, H., & Singh, D. (2018). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature structural & molecular biology, 25(1), 81-89. (URL: [Link])

-

Dr.Oracle. (2025, October 23). What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? (URL: [Link])

Sources

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sertraline Impurity|(1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine [benchchem.com]

Structural Elucidation, Chromatographic Isolation, and Mechanistic Profiling of (1S,4R)-4-(3-Chlorophenyl)-N-methyl-tetralin-1-amine

Target Audience: Analytical Chemists, CMC Regulatory Scientists, and Process Engineers Document Type: In-Depth Technical Whitepaper

Executive Summary

In the commercial synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, rigorous control of stereochemistry and process-related impurities is a critical Chemistry, Manufacturing, and Controls (CMC) requirement. (1S,4R)-4-(3-chlorophenyl)-N-methyl-tetralin-1-amine —commonly referred to as the trans-3-deschloro impurity—is a chiral, diastereomeric byproduct. It arises from a combination of raw material contamination (e.g., mono-chlorobenzene instead of 1,2-dichlorobenzene) and non-stereoselective reduction during the active pharmaceutical ingredient (API) synthesis[1].

Because enantiomers and diastereomers can exhibit vastly different pharmacokinetic and toxicological profiles, regulatory bodies (ICH Q3A/Q3B) mandate the strict characterization and quantification of such impurities. This whitepaper details the mechanistic origin, structural elucidation via Nuclear Magnetic Resonance (NMR), and chiral chromatographic isolation protocols required to characterize this specific trans-(1S,4R) impurity.

Mechanistic Origin in API Synthesis

The formation of (1S,4R)-4-(3-chlorophenyl)-N-methyl-tetralin-1-amine is a cascading consequence of upstream synthetic deviations. The commercial synthesis of sertraline analogues typically begins with a Friedel-Crafts acylation[2]. If the starting aryl halide is missing a chlorine atom at the 4-position (due to raw material impurity or catalytic dehalogenation), a 3-chloro-tetralone intermediate is formed[1].

Subsequent condensation with methylamine yields a deschloro-imine. The critical divergence occurs during the catalytic hydrogenation of this imine (typically using Pd/C). While the reaction is optimized to favor the cis configuration (the active API geometry), the reduction is not entirely stereoselective. Hydrogen addition from the less sterically hindered face yields the cis-(1S,4S) and (1R,4R) racemates, but a minor pathway results in the trans-(1S,4R) and (1R,4S) diastereomers[3].

Caption: Mechanistic pathway detailing the origin of the trans-(1S,4R) deschloro impurity.

Structural Elucidation: NMR & Stereochemical Profiling

Differentiating the (1S,4R) trans isomer from its cis counterpart relies heavily on 1D

Causality in NMR Experimental Design

In the tetralin ring system, the spatial relationship between the proton at C1 (adjacent to the methylamine group) and the proton at C4 (adjacent to the chlorophenyl group) dictates the NOE response.

-

In the cis-(1S,4S) configuration: The bulky N-methylamine and 3-chlorophenyl groups occupy pseudo-equatorial positions to minimize steric clash. Consequently, the H1 and H4 protons are both pseudo-axial and co-facial. A 2D NOESY experiment will reveal a strong positive cross-peak between H1 and H4.

-

In the trans-(1S,4R) configuration: The groups are anti-facial. To accommodate the sterics, one bulky group is forced into a pseudo-axial position, placing the H1 and H4 protons on opposite faces of the tetralin ring. Because the distance between these protons exceeds the 5 Å threshold for dipole-dipole cross-relaxation, no NOE cross-peak is observed between H1 and H4.

Furthermore, LC-MS/MS fragmentation of the (1S,4R) isomer yields a characteristic parent ion at

Chromatographic Isolation & Analytical Methodologies

Standard reversed-phase C18 columns can resolve diastereomers (i.e., cis vs. trans) due to differences in their dipole moments and hydrophobic surface areas[4]. However, resolving the specific (1S,4R) enantiomer from its (1R,4S) antipode requires a chiral stationary phase (CSP)[5].

Step-by-Step Protocol: Chiral HPLC Isolation

This protocol utilizes a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) which separates enantiomers based on inclusion complexation, hydrogen bonding, and

Step 1: Mobile Phase Preparation

-

Mix

-hexane, ethanol, and trifluoroacetic acid (TFA) in a 92:8:0.1 (v/v/v) ratio[5]. -

Causality: The non-polar hexane drives the analyte into the chiral cavities of the stationary phase, while ethanol acts as the organic modifier to elute the compound. TFA is critical; it acts as a silanol-masking agent and ion-pairs with the secondary amine, preventing severe peak tailing.

-

Degas the mobile phase via ultrasonication for 15 minutes.

Step 2: System Setup and Suitability

-

Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent.

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Column Temperature: 25°C.

-

Detection: UV at 220 nm.

-

Self-Validating System Suitability: Inject a resolution mixture containing all four stereoisomers. The system is only valid if the resolution (

) between the (1S,4R) and (1R,4S) peaks is

Step 3: Sample Preparation & Injection

-

Dissolve the crude API sample in the mobile phase to a concentration of 1.0 mg/mL.

-

Inject 10 µL of the sample into the HPLC system.

-

Monitor the elution profile for 30 minutes.

Data Presentation: Chromatographic Profiling

Note: Relative Retention Times (RRT) are normalized against the active (1S,4S) API.

| Compound / Isomer | Stereochemistry | Configuration | RRT | Resolution ( |

| Active API Analogue | (1S,4S) | cis | 1.00 | N/A |

| Enantiomeric Impurity | (1R,4R) | cis | 1.15 | 2.1 |

| Target Impurity | (1S,4R) | trans | 1.42 | 3.5 |

| Diastereomeric Antipode | (1R,4S) | trans | 1.68 | 3.2 |

Pharmacological Implications

The stereochemistry of the tetralin-1-amine core dictates its binding affinity to the serotonin transporter (SERT). While the cis-(1S,4S) configuration optimally aligns the basic amine and the halogenated phenyl ring within the SERT binding pocket, the trans-(1S,4R) geometry introduces severe steric clashes. Consequently, the (1S,4R)-4-(3-chlorophenyl)-N-methyl-tetralin-1-amine impurity exhibits negligible SERT inhibition but may present off-target binding liabilities. Ensuring its depletion to below the ICH Q3A qualification threshold (typically 0.15% for APIs) is paramount to ensuring drug safety and efficacy.

References

-

Green process chemistry in the pharmaceutical industry Taylor & Francis URL:[Link]

-

ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline ResearchGate URL:[Link]

- US6552227B2 - Process for preparing (+)

-

UHPLC Determination of Enantiomeric Purity of Sertraline in the Presence of its Production Impurities ResearchGate URL:[Link]

-

Sertraline RP Mode HPLC Scribd URL:[Link]

Sources

A Technical Guide to the Stereochemical Nuances of 4-Deschloro-Sertraline Isomers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the desired biological activity residing in the (1S,4S)-cis isomer. During the synthesis of sertraline, various related substances, including stereoisomers and impurities, can be formed. Among these is 4-deschloro-sertraline, a process-related impurity that lacks one of the chlorine atoms on the phenyl ring. This guide provides a detailed technical exploration of the structural and potential functional differences between the syn and anti isomers of 4-deschloro-sertraline, offering insights for researchers and professionals in drug development and quality control.

Introduction: The Critical Role of Stereochemistry in Sertraline

Sertraline possesses two chiral centers at the C1 and C4 positions of its tetralin ring system, giving rise to four possible stereoisomers: a cis pair of enantiomers ((1S,4S) and (1R,4R)) and a trans pair of enantiomers ((1S,4R) and (1R,4S)).[1][2] The therapeutic agent is the (+)-cis-(1S,4S)-enantiomer.[3] The other stereoisomers are considered impurities and exhibit different pharmacological profiles.[3] This underscores the paramount importance of stereochemical control and analysis throughout the synthesis and quality assessment of sertraline.

Process-related impurities, such as dechlorinated analogs, can arise during synthesis, particularly in the catalytic hydrogenation step.[4] 4-Deschloro-sertraline, where one of the chlorine atoms on the 3,4-dichlorophenyl moiety is absent, is one such impurity. Like sertraline, this analog also exists as stereoisomers. The nomenclature for these isomers often uses syn and anti to describe the relative orientation of the substituents at the C1 and C4 positions.

Structural Elucidation: Defining Syn and Anti 4-Deschloro-Sertraline

In the context of 1,4-disubstituted tetralin rings, the terms syn and anti are analogous to the cis and trans nomenclature, respectively.

-

Syn-4-deschloro-sertraline refers to the cis-isomer, where the N-methyl-1-aminotetralin group and the 4-chlorophenyl group are on the same side of the tetralin ring plane. This corresponds to the (1RS,4RS) configuration.

-

Anti-4-deschloro-sertraline refers to the trans-isomer, where these two substituents are on opposite sides of the ring plane. This corresponds to the (1RS,4SR) configuration.

The tetralin ring exists in a half-chair conformation.[5] In the syn (cis) isomer, one substituent will typically occupy a pseudo-axial position while the other is in a pseudo-equatorial position to minimize steric hindrance. In the anti (trans) isomer, both substituents can often occupy pseudo-equatorial positions, which may represent a more stable conformation.

Caption: Relative stereochemistry of syn and anti isomers.

Formation During Synthesis

The formation of 4-deschloro-sertraline isomers is a potential consequence of the catalytic hydrogenation of the sertraline imine intermediate. Under certain reaction conditions, such as elevated temperatures or pressures, or with specific catalysts, dehalogenation of the dichlorophenyl ring can occur. This reductive dehalogenation can happen concurrently with the reduction of the imine, leading to the formation of both syn and anti isomers of the 4-deschloro analog.

Caption: Formation of 4-deschloro-sertraline during synthesis.

Analytical Differentiation

The separation and characterization of syn and anti isomers of 4-deschloro-sertraline rely on advanced analytical techniques that can resolve stereoisomers.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for separating diastereomers.

-

Chiral Stationary Phases (CSPs): Columns with chiral stationary phases, such as those based on cyclodextrins or polysaccharides, are highly effective in resolving stereoisomers, including the enantiomers of each diastereomeric pair.[6][7]

-

Reversed-Phase HPLC: Even on standard reversed-phase columns (e.g., C18), it is often possible to separate diastereomers like syn and anti isomers due to their different physical properties, which lead to different retention times. The separation can be optimized by adjusting mobile phase composition, pH, and temperature.

Table 1: Hypothetical HPLC Data for Isomer Separation

| Isomer | Retention Time (min) | Rationale for Elution Order |

| anti (trans) | 15.2 | Generally less polar due to the potential for both bulky groups to be in equatorial positions, leading to a more stable, less polar conformation that interacts more strongly with the non-polar stationary phase. |

| syn (cis) | 14.5 | May be slightly more polar due to the axial-equatorial arrangement of substituents, leading to earlier elution from a reversed-phase column. |

Note: This data is illustrative and actual retention times will vary based on the specific HPLC method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between syn and anti isomers based on the spatial relationships between protons.

-

¹H NMR: The coupling constants (J-values) between protons on the tetralin ring, particularly between the protons at C1 and C2, and C3 and C4, will differ for the syn and anti isomers due to their different dihedral angles. In the anti isomer, a larger coupling constant is expected for trans-diaxial protons, if that conformation is favored.[5]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can definitively establish the relative stereochemistry. For the syn isomer, a through-space correlation (NOE) would be observed between the protons (or substituents) at the C1 and C4 positions, as they are on the same face of the ring. This correlation would be absent in the anti isomer.

Pharmacological and Toxicological Implications

While there is no specific pharmacological data available in the public domain for the individual isomers of 4-deschloro-sertraline, it is a well-established principle in pharmacology that stereoisomers can have significantly different biological activities. For sertraline itself, the (1S,4S)-cis isomer is a potent serotonin reuptake inhibitor, while the other isomers are substantially less active or have different activity profiles.[3]

It is plausible that the syn and anti isomers of 4-deschloro-sertraline would also exhibit different pharmacological and toxicological properties. The change in the substitution pattern on the phenyl ring (from 3,4-dichloro to 4-chloro) would alter the molecule's interaction with its biological targets. A comprehensive toxicological assessment of these impurities is a critical component of drug safety evaluation.

Conclusion and Future Perspectives

The syn and anti isomers of 4-deschloro-sertraline represent important process-related impurities that require careful monitoring and control in the manufacturing of sertraline. Their differentiation is rooted in the fundamental principles of stereochemistry, with the syn isomer corresponding to a cis configuration and the anti isomer to a trans configuration. While their direct pharmacological impact is not extensively documented, the established principles of stereoisomerism in drug action necessitate their rigorous analytical characterization and control.

For drug development professionals, the key takeaways are:

-

The necessity of robust analytical methods, particularly chiral HPLC, for the separation and quantification of these isomers.

-

The utility of advanced spectroscopic techniques like 2D NMR for unambiguous structural elucidation.

-

The importance of understanding the synthetic pathways that may lead to the formation of such impurities to optimize reaction conditions and minimize their presence in the final active pharmaceutical ingredient.

Further research into the specific biological activities of the syn and anti 4-deschloro-sertraline isomers would provide a more complete understanding of their potential impact and inform the setting of appropriate specifications for this impurity in sertraline drug products.

References

- Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)

- Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. PMC.

- How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. PubMed.

- Conformation and dihedral angles of cyclohexene as part of the tetralin...

- WO2006091732A1 - Processes for preparing sertraline - Google P

- Cis–trans isomerism. Wikipedia.

- US6455736B1 - Process for preparation of pharmaceutically desired sertraline and sertraline analogs - Google P

- Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin st

- How does NMR differentiate between cis and trans isomers? - TutorChase.

- Stereospecific Determination of Sertraline and its Impurities in Bulk Drug Using Cyclodextrins as a Chiral Selector | Request PDF.

- Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of r

- Synthesis, characterization and identification of sertraline hydrochloride rel

- A Researcher's Guide to Spectroscopic Differentiation of Cis- and Trans-Stilbene Isomers - Benchchem.

- Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.

- Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry.

- Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography | Request PDF.

- (PDF)

- Key Intermediates in the Synthesis of Sertraline ...

- Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. PubMed.

- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom

- Chapter 14: NMR Spectroscopy.

- Substituted tetralins IV: synthesis and stereochemistry of 4,4-disubstituted 1,2,3,4-tetrahydro-2-naphthoic acids. PubMed.

- Cis/trans vs. E/Z vs. syn/anti? : r/chemhelp - Reddit.

- Determining cis vs. trans with NMR : r/chemistry - Reddit.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]

- 3. tutorchase.com [tutorchase.com]

- 4. datapdf.com [datapdf.com]

- 5. Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin and its C(2)-methyl-substituted derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dissecting the Halogen Anchor: Mechanism and Pharmacology of the Sertraline 3-Chlorophenyl Analog

[1]

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Subject: (1S,4S)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (4-Deschloro Sertraline / Impurity D)[1][2]

Executive Summary: The "Impurity D" Paradigm

In the optimization of the phenyltetralin class of antidepressants, the precise arrangement of halogen substituents on the pendant phenyl ring dictates the delicate balance between potency and selectivity.[1] This guide analyzes the 3-chlorophenyl analog of sertraline (commonly designated as Impurity D or 4-deschloro sertraline ).[1][2][3][4]

While sertraline (Zoloft) relies on a 3,4-dichlorophenyl motif to lock the ligand into the high-affinity orthosteric site of the serotonin transporter (SERT), the 3-chlorophenyl analog represents a critical "deconstructed" probe.[1][2] It reveals the necessity of the 4-chloro substituent for maximal affinity, while highlighting the 3-chloro substituent's role in maintaining selectivity against the dopamine transporter (DAT).[1]

Molecular Architecture & Chemical Space[2]

Structural Definition

The molecule is the (1S,4S)-cis isomer of the 3-chlorophenyl analog.[1][2] It retains the rigid tetralin core and the stereochemical configuration of the parent drug but lacks the chlorine atom at the para (4) position of the pendant phenyl ring.

| Feature | Sertraline (Parent) | 3-Chlorophenyl Analog (Impurity D) |

| IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1-tetralinamine | (1S,4S)-4-(3-chlorophenyl)-N-methyl-1-tetralinamine |

| Formula | C | C |

| MW | 306.23 g/mol | 271.79 g/mol |

| Stereochemistry | cis-(1S,4S) | cis-(1S,4S) |

| Key Substituent | 3,4-Dichloro | 3-Chloro (4-Deschloro) |

Visualization of the SAR Landscape

The following diagram illustrates the Structure-Activity Relationship (SAR) surrounding the sertraline scaffold, highlighting the specific role of the halogen atoms.

Figure 1: SAR Deconstruction of the Phenyltetralin Series. The 3-chlorophenyl analog represents a loss of the 'hydrophobic anchor' at the 4-position.[1][2]

Mechanism of Action: The Halogen Switch[1]

The Binding Pocket Dynamics

The mechanism of action for the 3-chlorophenyl analog is, like its parent, the inhibition of the Serotonin Transporter (SERT/SLC6A4) .[1] However, the kinetics of this inhibition are altered by the absence of the 4-chloro group.[1][2]

-

Primary Target: The analog binds to the central substrate-binding site (S1) of SERT, locking the transporter in an outward-open conformation and preventing the reuptake of serotonin (5-HT) from the synaptic cleft.[1][2]

-

The "Anchor" Deficit:

-

In Sertraline , the 3,4-dichlorophenyl ring fits snugly into a hydrophobic sub-pocket defined by residues in Transmembrane domains (TM) 3 and 8 of the transporter.[1][2] The 4-chloro substituent provides a critical lipophilic contact (halogen bond) that stabilizes the ligand-transporter complex.[1][2]

-

In the 3-Chlorophenyl Analog , this contact is lost.[1][2] The reduction in van der Waals surface area leads to a higher dissociation constant (

), resulting in a lower affinity (

-

-

Selectivity Retention: The 3-chloro substituent is retained.[1][2] SAR studies (Welch et al., 1984) suggest the meta-substituent (3-position) is crucial for distinguishing SERT from the Dopamine Transporter (DAT).[1][2] Thus, while the 3-chlorophenyl analog is weaker than sertraline, it likely retains a favorable SERT-selective profile compared to unsubstituted analogs (like tametraline).[1][2]

Synaptic Signaling Pathway

The downstream effects of the analog follow the standard SSRI cascade, albeit with potentially reduced efficacy at equivalent molar doses.[1]

Figure 2: Pharmacodynamic Cascade.[1] The analog inhibits SERT, increasing synaptic residence time of serotonin.[1]

Experimental Protocols

To validate the mechanism and affinity of the 3-chlorophenyl analog, the following protocols are the industry standard "self-validating systems."

Synthesis of the 3-Chlorophenyl Analog

Objective: Synthesize (1S,4S)-4-(3-chlorophenyl)-N-methyl-1-tetralinamine (Impurity D) for testing. This protocol is adapted from the original Pfizer process (Welch et al., 1984) and modern "green" modifications.[1]

Step-by-Step Workflow:

-

Friedel-Crafts Acylation: React benzene (or fluorobenzene for alternative routes) with succinic anhydride to form the succinoyl derivative, followed by cyclization to form the tetralone core.[1][2] Modification: For the specific 3-chloro analog, start with 3-chlorobenzoyl chloride reacting with ethylene to form the precursor, or use a Grignard reaction on tetralone.[1][2]

-

Condensation: React 4-(3-chlorophenyl)-1-tetralone with methylamine (TiCl

catalyst) to form the imine (Schiff base).[1][2] -

Stereoselective Reduction: Hydrogenate the imine using Pd/C or Raney Nickel .[1][2]

-

Resolution: Isolate the (1S,4S) enantiomer using D-(-)-mandelic acid crystallization.

-

Salt Formation: Convert the free base to the hydrochloride salt using HCl in ethanol.[1][2]

Radioligand Binding Assay (SERT Affinity)

Objective: Determine the

Protocol:

-

Tissue Preparation: Harvest rat cortical membranes or HEK-293 cells stably expressing hSERT.[1][2] Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

-

Ligand: Use [

H]-Citalopram (0.5 - 1.0 nM) as the radioligand (highly selective for SERT).[1][2] -

Incubation:

-

Equilibrium: Incubate for 60 mins at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.[2]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Comparative Data Summary

The following table summarizes the expected pharmacological profile based on established SAR data for the phenyltetralin series.

| Compound | Substituent | SERT Affinity ( | Selectivity (SERT/DAT) | Status |

| Sertraline | 3,4-Cl | 0.19 nM | High (>100x) | Approved Drug |

| Impurity D | 3-Cl | ~1 - 10 nM (Est.)[1][2] | Moderate | Active Impurity |

| Impurity C | 4-Cl | > 10 nM (Est.) | Low | Impurity |

| Tametraline | Unsubstituted | ~25 nM | Low (NRI/DRI activity) | Failed Candidate |

Note: The 3,4-dichloro substitution provides the optimal "lock" (High Affinity) and "key" (Selectivity).[1] The 3-chloro analog (Impurity D) retains the "key" (selectivity) but has a looser "lock" (lower affinity).

References

-

Welch, W. M., et al. (1984).[1][2][5] "Nontricyclic antidepressant agents.[1][2] 4. 4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amines." Journal of Medicinal Chemistry, 27(11), 1508–1515.[1][6] Link

-

Koe, B. K., et al. (1983).[1][2] "Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin."[1][2] Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700.[1][2] Link

-

European Directorate for the Quality of Medicines (EDQM). "Sertraline Impurity D Reference Standard."[1][2] European Pharmacopoeia.[1][2][7] Link

-

Tatsumi, M., et al. (1997).[1][2] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.[1][2] Link

Sources

- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tametraline | C17H19N | CID 163308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. Sertraline EP Impurity D | CAS No- NA | Sertraline 3-Chlorophenyl Analog ;4-Deschloro Sertraline [chemicea.com]

- 5. Sertraline [drugfuture.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. 5 new Ph. Eur. reference standard and 20 replacement batches released in April 2024 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

An In-Depth Technical Guide to the Pharmacological Profile of Desmethylsertraline

Introduction

Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for a variety of psychiatric disorders.[1][2] Its therapeutic efficacy is primarily attributed to its potent inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[1][3] Upon administration, sertraline undergoes extensive metabolism, leading to the formation of several metabolites. The principal and most studied of these is desmethylsertraline, also known as norsertraline.[4][5]

This guide provides a comprehensive technical overview of the pharmacological profile of desmethylsertraline. While the initial query concerned "deschloro-sertraline," the available scientific literature does not describe such a metabolite. It is presumed that the intended focus was on the major and pharmacologically active metabolite, desmethylsertraline. This document will delve into its metabolic formation, pharmacokinetic and pharmacodynamic properties, and its potential clinical relevance, offering a valuable resource for researchers and professionals in drug development.

Metabolic Pathway of Sertraline to Desmethylsertraline

The primary metabolic transformation of sertraline is N-demethylation to form desmethylsertraline.[6][7] This process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1][8]

Key Enzymes Involved:

-

CYP2B6: Contributes most significantly to the N-demethylation of sertraline.[8][9]

-

CYP2C19, CYP2C9, CYP3A4, and CYP2D6: These isoforms also participate in the metabolism of sertraline to a lesser extent.[8][9]

The multi-enzyme pathway for sertraline's metabolism suggests that a single genetic variation in one of these enzymes is less likely to have a dramatic impact on its pharmacokinetics.[9] Both sertraline and desmethylsertraline can undergo further metabolism through oxidative deamination, reduction, hydroxylation, and glucuronide conjugation before excretion.[6][10][11]

Caption: Metabolic pathway of sertraline.

Pharmacokinetic Profile of Desmethylsertraline

Desmethylsertraline exhibits distinct pharmacokinetic properties compared to its parent compound, sertraline.

Key Pharmacokinetic Parameters:

| Parameter | Sertraline | Desmethylsertraline |

| Half-life (t½) | ~26 hours[6][9][11] | 62-104 hours[4][6][9] |

| Time to Peak Plasma Concentration (Tmax) | 4.5-8.4 hours[6] | 8-10 hours[1] |

| Plasma Concentration | Generally lower than desmethylsertraline at steady state[3][5] | Accumulates to higher concentrations than sertraline at steady state[3][5] |

| Protein Binding | ~98%[6][10] | Not explicitly stated, but likely high |

| Elimination | Primarily through metabolism[3][5] | Further metabolism and excretion[10][11] |

The significantly longer half-life of desmethylsertraline leads to its accumulation in the plasma, often reaching higher steady-state concentrations than sertraline itself.[3][5]

Pharmacodynamic Profile of Desmethylsertraline

While considered an active metabolite, the pharmacodynamic profile of desmethylsertraline differs substantially from that of sertraline.

Monoamine Transporter Binding Affinities:

| Transporter | Sertraline (Ki, nM) | Desmethylsertraline (Ki, nM) |

| Serotonin (SERT) | ~3[4] | ~76[4] |

| Norepinephrine (NET) | Weakly inhibits[1] | ~420[4] |

| Dopamine (DAT) | Weakly inhibits[1] | ~440[4] |

Desmethylsertraline is considerably less potent at inhibiting serotonin reuptake than sertraline, by approximately 20 to 50-fold.[1][2] However, it demonstrates a more balanced, albeit weaker, inhibition of norepinephrine and dopamine reuptake, making it a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] Despite its activity, its contribution to the primary therapeutic effect of sertraline is generally considered negligible due to its lower potency at SERT.[1][2][4]

Both sertraline and desmethylsertraline have a high affinity for the P-glycoprotein (P-gp) transporter, suggesting they are both substrates and potential inhibitors of this efflux pump at the blood-brain barrier.[1][12]

Experimental Protocols for Characterizing Pharmacological Profiles

The characterization of metabolites like desmethylsertraline involves a series of in vitro and in vivo experiments.

1. In Vitro Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the compound for various receptors and transporters.

-

Methodology:

-

Prepare cell membranes expressing the target protein (e.g., SERT, NET, DAT).

-

Incubate the membranes with a specific radioligand (e.g., [³H]-citalopram for SERT).

-

Add increasing concentrations of the test compound (desmethylsertraline).

-

Measure the displacement of the radioligand by the test compound using a scintillation counter.

-

Calculate the IC50 (concentration that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.

-

2. In Vitro Transporter Uptake Assays:

-

Objective: To measure the functional inhibition of monoamine transporters.

-

Methodology:

-

Use cells recombinantly expressing the transporter of interest (e.g., HEK293-SERT cells).

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a radiolabeled substrate (e.g., [³H]-serotonin).

-

After a set incubation period, lyse the cells and measure the intracellular radioactivity.

-

Determine the IC50 for the inhibition of substrate uptake.

-

Caption: Experimental workflow for metabolite characterization.

Clinical Significance and Contribution to Sertraline's Effects

The clinical significance of desmethylsertraline is a subject of ongoing discussion. While its contribution to the primary antidepressant effect of sertraline is thought to be minimal due to its reduced potency at SERT, its long half-life and high plasma concentrations mean it cannot be entirely dismissed.[1][4]

-

Potential for Drug-Drug Interactions: Desmethylsertraline may inhibit CYP3A4/5, although to a lesser extent than sertraline.[1] Its interaction with P-glycoprotein could also influence the brain concentration of other P-gp substrates.[12]

-

Contribution to Side Effects: It is plausible that the accumulation of desmethylsertraline could contribute to the side effect profile of long-term sertraline treatment, although this is not well-established.

-

Therapeutic Drug Monitoring: Monitoring levels of both sertraline and desmethylsertraline can provide insights into a patient's metabolic rate and potential for drug-drug interactions.[7]

Conclusion

Desmethylsertraline is the primary and pharmacologically active metabolite of sertraline. It possesses a distinct pharmacokinetic profile characterized by a long half-life and accumulation in plasma. While it is a less potent serotonin reuptake inhibitor than its parent compound, it exhibits a broader, more balanced activity as a weak serotonin-norepinephrine-dopamine reuptake inhibitor. Although its contribution to the primary therapeutic effects of sertraline is considered minor, its sustained presence in the body may have implications for drug-drug interactions and the overall clinical profile of sertraline. Further research is warranted to fully elucidate the role of desmethylsertraline in the long-term efficacy and tolerability of sertraline therapy.

References

-

PharmGKB summary: sertraline pathway, pharmacokinetics - PMC. (URL: [Link])

-

ZOLOFT - accessdata.fda.gov. (URL: [Link])

-

DeVane, C. L. (1999). Clinical pharmacokinetics of sertraline. Clinical Pharmacokinetics, 37(3), 183-197. (URL: [Link])

-

Are Prozac (fluoxetine) and Zoloft (sertraline) metabolized through the same pathway?. (URL: [Link])

-

Karson, C. N., et al. (2013). Pharmacometabolomics of Response to Sertraline and to Placebo in Major Depressive Disorder – Possible Role for Methoxyindole Pathway. PLOS One. (URL: [Link])

-

Warrington, S. J., et al. (1994). Pharmacokinetics of sertraline and its N-demethyl metabolite in elderly and young male and female volunteers. Clinical Pharmacogenetics, 2(4), 313-320. (URL: [Link])

-

Desmethylsertraline - Wikipedia. (URL: [Link])

-

SERTRALINE. (URL: [Link])

-

PRODUCT MONOGRAPH PrGD*-sertraline (sertraline hydrochloride) 25, 50 and 100 mg Capsules Antidepressant / Antipanic / Antiobsess. (URL: [Link])

-

DeVane, C. L. (1999). Clinical Pharmacokinetics of Sertraline. ResearchGate. (URL: [Link])

-

Sertraline - Wikipedia. (URL: [Link])

-

DeVane, C. L. (1999). Clinical Pharmacokinetics of Sertraline. Ovid. (URL: [Link])

-

sertraline - ClinPGx. (URL: [Link])

-

Sertraline hydrochloride - Australian Prescriber - Therapeutic Guidelines. (URL: [Link])

-

Sertraline - Deranged Physiology. (URL: [Link])

-

Wójcikowski, J., & Daniel, W. A. (2018). Sertraline – isolation methods and quantitation in biological material. Psychiatria Polska, 52(4), 659-672. (URL: [Link])

-

O'Brien, F. E., et al. (2008). Sertraline and Its Metabolite Desmethylsertraline, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein. Journal of Pharmaceutical Sciences, 97(7), 2772-2779. (URL: [Link])

-

Chemical structures of (a) sertraline, and (b) N-desmethylsertraline or norsertraline. (URL: [Link])

Sources

- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sertraline - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desmethylsertraline - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. psychiatriapolska.pl [psychiatriapolska.pl]

- 8. ClinPGx [clinpgx.org]

- 9. droracle.ai [droracle.ai]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Sertraline and Its Metabolite Desmethylsertraline, but not Bupropion or Its Three Major Metabolites, Have High Affinity for P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (rac,anti)-4-Deschloro-sertraline: Synthesis, Characterization, and Significance

This technical guide provides an in-depth exploration of (rac,anti)-4-Deschloro-sertraline, a critical analog and known impurity of the widely prescribed antidepressant, sertraline. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical properties, a representative synthetic pathway, analytical characterization methods, and its significance within the pharmaceutical landscape.

Core Molecular Attributes

(rac,anti)-4-Deschloro-sertraline, systematically named (1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its racemic counterpart, is a structurally significant analog of sertraline. The "rac" designation indicates a racemic mixture of the (1S,4R) and (1R,4S) enantiomers, while "anti" refers to the stereochemical arrangement where the C1-amine and C4-chlorophenyl substituents are on opposite sides of the tetralin ring. This compound is primarily recognized as a process impurity in the synthesis of sertraline and serves as a crucial reference standard in quality control.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₈ClN | [1] |

| Molecular Weight | 271.78 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Solubility | Soluble in Methanol, DMSO | [1] |

| Synonyms | (1S,4R)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, Sertraline EP Impurity D, Sertraline 3-Chlorophenyl Analog | [1][2] |

Strategic Synthesis Pathway

The synthesis of (rac,anti)-4-Deschloro-sertraline follows a logical pathway analogous to that of sertraline itself, revolving around two key transformations: the formation of a substituted tetralone and its subsequent reductive amination. The causality behind this strategy lies in its efficiency and stereochemical control.

Diagram: Synthetic Workflow

Caption: General synthetic route to (rac,anti)-4-Deschloro-sertraline.

Part 1: Synthesis of the Tetralone Intermediate

The foundational step is a Friedel-Crafts reaction to construct the key intermediate, 4-(3-chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This reaction is a cornerstone of aromatic chemistry, chosen for its ability to form carbon-carbon bonds with an aromatic ring.

Protocol: Synthesis of 4-(3-Chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Reaction Setup: In a suitable reactor, suspend anhydrous aluminum chloride (AlCl₃) in an excess of 1,3-dichlorobenzene, which serves as both reactant and solvent.

-

Reactant Addition: Slowly add α-naphthol to the stirred suspension. The temperature should be carefully controlled as the reaction is exothermic.

-

Reaction Progression: Heat the mixture to facilitate the reaction. A typical temperature range is 60-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it onto ice and hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization from a suitable solvent system (e.g., methyl ethyl ketone and methanol) to yield the desired tetralone.[3]

Part 2: Reductive Amination to Yield (rac,anti)-4-Deschloro-sertraline

With the tetralone in hand, the final step is a reductive amination. This process first involves the condensation of the ketone with methylamine to form a Schiff base (imine), which is then reduced to the final amine product. The choice of reducing agent is critical for achieving the desired anti (trans) stereochemistry, although a mixture of cis and trans isomers is often formed and requires subsequent separation.

Protocol: Reductive Amination

-

Imine Formation: Dissolve the 4-(3-chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent such as toluene. Add a solution of methylamine. The reaction can be driven to completion by removing the water formed, for instance, by azeotropic distillation.[4]

-

Reduction: After the formation of the Schiff base, the reaction mixture is cooled. A reducing agent, such as sodium borohydride (NaBH₄) in methanol, is added portion-wise.[5] Alternatively, catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) can be employed.[4] The choice of reducing agent and conditions can influence the ratio of cis to trans isomers.

-

Isolation and Purification: Following the reduction, the reaction is quenched, and the product is extracted. The resulting mixture of cis and trans isomers can be separated by chromatographic techniques or fractional crystallization to isolate the desired (rac,anti) product.

Analytical Characterization and Quality Control

Ensuring the purity and identity of (rac,anti)-4-Deschloro-sertraline, especially when it is used as a reference standard, is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Diagram: Analytical Workflow

Caption: Workflow for the analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing non-volatile impurities like deschloro-sertraline in sertraline drug substances.

Representative HPLC Method:

-

Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm) or a similar C18 column.[6][7]

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 10mM, pH 2.8) and methanol (e.g., 63:37, v/v).[6][7]

-

Rationale: This reversed-phase method provides excellent resolution between sertraline and its closely related impurities. The embedded polar group in the Zorbax Bonus-RP column enhances the separation of these structurally similar compounds. The acidic pH ensures that the amine is protonated, leading to sharp, symmetrical peaks.

Gas Chromatography (GC)

GC is also frequently used for the analysis of sertraline and its impurities, particularly for more volatile compounds or after derivatization.

Representative GC Method:

-

Column: DB-624 (30 m × 0.53 mm × 3.0 µm) or a similar mid-polarity column.[8]

-

Carrier Gas: Nitrogen or Helium.[8]

-

Injector Temperature: 225°C.[8]

-

Detector: Flame Ionization Detector (FID).[8]

-

Detector Temperature: 250°C.[8]

-

Rationale: GC-FID is a robust and sensitive method for quantifying organic impurities. The choice of a DB-624 column is suitable for separating a range of compounds with varying polarities. For complex matrices or trace analysis, GC coupled with a Mass Spectrometer (GC-MS) can be used for definitive identification.[9]

Pharmacological Significance and Application

The primary role of (rac,anti)-4-Deschloro-sertraline in drug development is as a reference standard for a potential process impurity in the manufacturing of sertraline. Regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) above a certain threshold (typically 0.10-0.15%) be identified, quantified, and qualified.[10]